Butylphosphonic acid

Catalog No.
S573882
CAS No.
3321-64-0
M.F
C4H11O3P
M. Wt
138.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylphosphonic acid

CAS Number

3321-64-0

Product Name

Butylphosphonic acid

IUPAC Name

butylphosphonic acid

Molecular Formula

C4H11O3P

Molecular Weight

138.10 g/mol

InChI

InChI=1S/C4H11O3P/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H2,5,6,7)

InChI Key

UOKRBSXOBUKDGE-UHFFFAOYSA-N

SMILES

CCCCP(=O)(O)O

Synonyms

n-butylphosphonic acid

Canonical SMILES

CCCCP(=O)(O)O

The exact mass of the compound Butylphosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38367. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butylphosphonic acid (BPA) is a short-chain alkylphosphonic acid widely utilized as a surface modifier, metal-organic framework (MOF) modulator, and extraction agent . Featuring a four-carbon aliphatic chain and a highly reactive phosphonic acid headgroup, BPA bridges the critical structural gap between highly hydrophilic ultra-short chains (e.g., methylphosphonic acid) and highly hydrophobic, sterically bulky long chains (e.g., octyl- or octadecylphosphonic acid). In industrial and laboratory procurement, BPA is primarily selected for its robust P–O–Metal covalent bonding capabilities, broad solubility in both aqueous and polar organic solvents, and its ability to functionalize metal oxides, silicon, and layered materials without inducing the excessive steric hindrance or pore blockage seen in longer-chain analogs .

Substituting BPA with generic silanes (e.g., APTES) or longer-chain phosphonic acids (e.g., octylphosphonic acid, OPA) often leads to process failures in advanced material synthesis[1]. Silanes exhibit significantly lower thermal stability and are prone to hydrolysis, limiting their use in high-temperature downstream processes like atomic layer deposition (ALD). Conversely, while longer-chain phosphonic acids like OPA or ODPA offer greater absolute hydrophobicity, their extended alkyl chains drastically reduce aqueous solubility, prevent efficient diffusion into microporous MOFs for defect capping, and cause excessive interlayer swelling in layered perovskites [2]. BPA is required when a process demands robust thermal stability, aqueous processability, and minimal steric bulk to preserve the structural integrity and accessible surface area of the target substrate.

Higher Thermal Desorption Resistance on Silicon Substrates vs. Silanes

In comparative thermal stability studies of self-assembled monolayers (SAMs) on silicon, Butylphosphonic acid (BPA) demonstrates higher thermal resistance than standard organosilanes such as aminopropyltriethoxysilane (APTES)[1]. XPS thermal annealing analysis reveals that BPA SAMs maintain their structural integrity up to 350 °C, whereas APTES begins to desorb at 250 °C [1].

Evidence DimensionOnset temperature of thermal desorption
Target Compound Data350 °C (BPA)
Comparator Or Baseline250 °C (APTES)
Quantified Difference100 °C higher thermal stability threshold
ConditionsSAMs deposited on Si substrates, evaluated via X-ray photoelectron spectroscopy (XPS) during thermal annealing from 50 to 550 °C.

Procuring BPA over standard silanes enables higher-temperature downstream processing, such as ALD or CVD, without degrading the organic liner in semiconductor manufacturing.

Precise Interlayer d-Spacing Control in Layered Perovskites

When modifying protonated ion-exchangeable layered perovskites (e.g., HLaNb2O7), the chain length of the organophosphonic acid directly dictates the resulting interlayer distance [1]. BPA expands the d-spacing to exactly 2.31 nm, whereas longer-chain analogs like octylphosphonic acid (OPA) and octadecylphosphonic acid (ODPA) cause excessive swelling to 3.09 nm and 5.26 nm, respectively [1].

Evidence DimensionInterlayer d-spacing post-modification
Target Compound Data2.31 nm (BPA)
Comparator Or Baseline3.09 nm (OPA) and 5.26 nm (ODPA)
Quantified Difference0.78 nm to 2.95 nm reduction in interlayer swelling compared to longer chains
ConditionsGraft-type organic derivatives of HLaNb2O7 synthesized at 80 °C.

Selecting BPA prevents excessive structural swelling, allowing researchers to precisely tune micropore dimensions for selective molecular sieving or confined catalysis.

Enhanced Micropore Diffusion for MOF Defect Stabilization

In the post-synthetic stabilization of low-connectivity MOFs (e.g., Zr-based MOFs like UiO-66 or EMM-71), short-chain phosphonic acids like BPA are utilized in stabilizing solutions to cap structural defects [1]. Unlike long-chain analogs (e.g., octadecylphosphonic acid) which suffer from poor aqueous solubility and steric exclusion from micropores, BPA's short four-carbon chain allows it to readily diffuse into the MOF interior. This ensures uniform defect reinforcement without blocking the active pore network[1].

Evidence DimensionSteric profile and pore penetrability for defect capping
Target Compound DataShort 4-carbon chain enables unhindered diffusion into micropores (< 2 nm)
Comparator Or BaselineLong-chain phosphonates (≥ 8 carbons) cause pore blockage and surface-restricted binding
Quantified DifferenceComplete internal defect capping vs. surface-limited functionalization
ConditionsPost-synthetic MOF treatment using acidic stabilizing solutions (0.5 to 20 mol equivalents relative to MOF).

BPA is a highly effective procurement choice for MOF stabilization when preserving the internal surface area and ensuring uniform internal defect capping is critical to the framework's performance.

High-Temperature Stable Liners for Cu Interconnects

Driven by its 350 °C thermal desorption threshold, BPA is highly suited for modifying dielectric sidewalls in semiconductor manufacturing [1]. It outperforms traditional silanes, allowing for subsequent high-temperature atomic layer deposition (ALD) steps without organic layer degradation.

Dimensional Tuning of Layered Metal Oxides

Because BPA restricts interlayer d-spacing expansion to exactly 2.31 nm, it is a highly effective modifier for synthesizing graft-type organic derivatives of layered perovskites [2]. This precise spacing is critical for applications requiring strict size-exclusion properties, such as selective ion exchange or confined catalysis.

Defect Capping in Zirconium-Based Metal-Organic Frameworks

BPA's high solubility in polar solvents and minimal steric bulk make it an excellent defect-capping agent for low-connectivity MOFs [3]. It diffuses efficiently into the microporous network to reinforce the structure via strong metal-O-P bonds, significantly increasing the framework's thermal and chemical stability without sacrificing accessible surface area.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

138.04458121 g/mol

Monoisotopic Mass

138.04458121 g/mol

Heavy Atom Count

8

UNII

HKC30FCB7P

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3321-64-0

Wikipedia

Butylphosphonate

Dates

Last modified: 08-15-2023

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